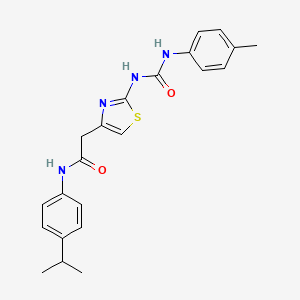

N-(4-isopropylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Descripción

N-(4-isopropylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic small molecule featuring a thiazole core substituted with a urea linkage and an acetamide side chain.

Propiedades

IUPAC Name |

2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2S/c1-14(2)16-6-10-17(11-7-16)23-20(27)12-19-13-29-22(25-19)26-21(28)24-18-8-4-15(3)5-9-18/h4-11,13-14H,12H2,1-3H3,(H,23,27)(H2,24,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGHLHWVISKKSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-isopropylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Ureido Group Introduction: The ureido group can be introduced by reacting an amine with an isocyanate.

Acetamide Formation: The final step involves the acylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the isopropyl group.

Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of “N-(4-isopropylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The thiazole ring and ureido group are often key functional groups involved in these interactions.

Comparación Con Compuestos Similares

MAO-Inhibiting Thiazol-2(3H)-ylidene Derivatives

Compounds such as N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a-4i) share a thiazole backbone but differ in substituents. For example:

- 4a-4i derivatives feature a thiazol-2(3H)-ylidene group with cyclopentyl and acetamide side chains .

- Key difference : The target compound replaces the cyclopentyl group with a p-tolyl ureido moiety, which may enhance selectivity for MAO-B due to stronger hydrogen bonding with the enzyme’s flavin adenine dinucleotide (FAD) cofactor .

Activity Comparison :

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Structural Highlight |

|---|---|---|---|

| 4a | 0.12 | 0.08 | Cyclopentyl-thiazol-2(3H)-ylidene |

| 4b | 0.15 | 0.10 | Methyl-substituted cyclopentyl |

| Target Compound* | N/A | N/A | p-Tolyl ureido-thiazole |

*Note: Direct MAO inhibition data for the target compound is unavailable, but structural parallels suggest competitive binding at the MAO active site .

N-(4-Phenyl-2-thiazolyl)acetamide

This simpler analogue lacks the ureido group and isopropylphenyl substituent. It is synthesized via 2-amino-4-substituted thiazole acetylation using acetonitrile and AlCl₃ .

Acetamide Derivatives with Heterocyclic Substitutions

Pyrazole-Thiazole Hybrids

N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) incorporates a pyrazole ring fused to the thiazole system .

- Structural contrast : The target compound’s p-tolyl ureido group replaces the pyrazole, altering electronic properties and steric bulk.

- Pharmacological impact : Pyrazole-containing analogues exhibit higher metabolic stability but lower solubility compared to ureido-substituted derivatives .

Solubility and Bioavailability

*Estimated based on substituent contributions.

Actividad Biológica

N-(4-isopropylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that features a thiazole ring and an acetamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in drug development for various diseases, including cancer and infections.

Chemical Structure and Properties

The molecular formula of N-(4-isopropylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is , with a molecular weight of 408.5 g/mol. The compound's structure includes an isopropyl group attached to a phenyl ring, which connects to a thiazole moiety substituted with a ureido group. The presence of these functional groups suggests potential reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 408.5 g/mol |

| CAS Number | 921481-55-2 |

Enzyme Inhibition

Research indicates that compounds similar to N-(4-isopropylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide exhibit significant biological activities, including anti-inflammatory and anticancer properties. Specifically, the thiazole moiety has been associated with antimicrobial activity, while the ureido group may enhance the compound's ability to inhibit specific enzymes involved in disease processes.

Potential Applications:

- Anticancer Activity: The compound may inhibit enzymes critical for cancer cell proliferation.

- Antimicrobial Activity: The thiazole ring contributes to potential antimicrobial effects against resistant bacterial strains.

Structure-Activity Relationship (SAR)

SAR studies are essential for understanding the relationship between the chemical structure of the compound and its biological activity. By synthesizing and testing analogs of N-(4-isopropylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide with modifications to different functional groups, researchers can identify key structural features responsible for its biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.